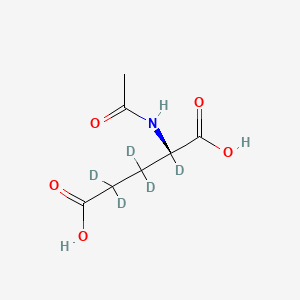
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is a deuterated form of N-Acetyl-L-glutamic acid, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid can be synthesized through the acetylation of L-glutamic-2,3,3,4,4-D5 acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl groups.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process includes the purification of the final product through crystallization or chromatography techniques to remove any impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as NMR spectroscopy and mass spectrometry.
Biology: Serves as a metabolic tracer to study biochemical pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid involves its role as a metabolic intermediate in the urea cycle. It acts as an allosteric activator of carbamoyl phosphate synthetase I, which is a key enzyme in the conversion of ammonia to urea. This process helps in detoxifying ammonia in the body. The compound’s deuterated form allows for detailed studies of metabolic processes using isotope labeling techniques.
類似化合物との比較
Similar Compounds
N-Acetyl-L-glutamic acid: The non-deuterated form of the compound.
N-Acetylaspartic acid: Another acetylated amino acid with similar properties.
Aceglutamide: A derivative of glutamic acid with acetyl and amide groups.
Uniqueness
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research.
特性
分子式 |
C7H11NO5 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC名 |
(2S)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1/i2D2,3D2,5D |
InChIキー |
RFMMMVDNIPUKGG-ARCCNJGNSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C |
正規SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















